N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a nitrile with a hydroxylamine derivative under acidic or basic conditions.
Coupling with pyridine: The oxadiazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Attachment to the phenyl ring: The resulting compound is then reacted with a halogenated phenyl derivative to form the desired intermediate.
Formation of the thiophene carboxamide: Finally, the intermediate is reacted with thiophene-2-carboxylic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated derivatives can be used in the presence of a base or a catalyst like copper(I) iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of nitro groups yields corresponding amines.
Scientific Research Applications
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide: Similar structure but with a benzene ring instead of thiophene.
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its benzene or furan analogs. The thiophene ring also enhances the compound’s ability to participate in π-π stacking interactions, which can be beneficial in drug design and materials science.
Properties
IUPAC Name |
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-17(15-7-3-9-25-15)20-14-6-1-4-12(10-14)16-21-18(24-22-16)13-5-2-8-19-11-13/h1-11H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPQTHMGRGUYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NOC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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